C20 Sphingomyelin

Vue d'ensemble

Description

C20 Sphingomyelin: is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. Sphingomyelins are essential components of cell membranes and play a crucial role in cell signaling and membrane structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. Key enzymes involved in this process include serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase .

Industrial Production Methods: : Industrial production of sphingomyelin involves extraction from biological sources, such as animal tissues, followed by purification processes. The accurate extraction of sphingomyelin from biological samples is crucial for its analysis and quantification .

Analyse Des Réactions Chimiques

Key Enzymatic Steps:

-

Serine Palmitoyltransferase (SPT) : Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the rate-limiting step in sphingolipid biosynthesis .

-

3-Ketodihydrosphingosine Reductase (KDHR) : Reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine) .

-

Ceramide Synthase 2 (CerS2) : Acylates sphinganine with eicosanoyl-CoA (C20:0) to form dihydroceramide. CerS2 preferentially utilizes very-long-chain acyl-CoAs (C20–C26) .

-

Dihydroceramide Desaturase : Introduces a double bond into dihydroceramide to form ceramide (d18:1/20:0) .

-

Sphingomyelin Synthase (SMS) : Transfers a phosphocholine group from phosphatidylcholine to ceramide, generating C20 sphingomyelin and diacylglycerol .

Hydrolysis Pathways:

-

Sphingomyelinases (SMases) : Hydrolyze the phosphodiester bond of this compound, yielding ceramide (d18:1/20:0) and phosphocholine .

Downstream Metabolites:

-

Ceramide (d18:1/20:0) is further metabolized by ceramidases to sphingosine, which is phosphorylated to sphingosine-1-phosphate (S1P) by sphingosine kinase .

Clinical Correlations:

-

Metabolic Syndrome :

-

Neurodegeneration :

-

Cancer :

Table 2: this compound in Disease States

| Condition | C20 SM Level | Key Findings | References |

|---|---|---|---|

| Obesity | ↑ | Correlates with BMI, liver enzymes | |

| Multiple Sclerosis | ↓ | Reduced in active demyelinating lesions | |

| Glioblastoma | ↑ | SMS activation promotes tumor cell death |

Methodologies:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies molecular species using scheduled multiple reaction monitoring (MRM) .

-

Isotopic Labeling : Tracks sphingolipid flux in metabolic studies .

Representative Data:

Applications De Recherche Scientifique

Neurodegenerative Disease Research

C20 sphingomyelin plays a significant role in the study of neurodegenerative diseases, particularly Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).

- Alzheimer's Disease : Recent multi-omic analyses have identified alterations in sphingolipid metabolism, including this compound, as potential biomarkers for AD. Specifically, longer-chain sphingomyelins like C20 have been correlated with cognitive decline and brain atrophy in AD patients. The ratio of different sphingomyelin species has been linked to cognitive assessment scores, indicating their potential as diagnostic tools .

- Amyotrophic Lateral Sclerosis : In ALS research, studies have shown that various SM species, including this compound, are upregulated in patient samples. This upregulation correlates with clinical progression markers, suggesting that sphingomyelins could serve as biomarkers for disease monitoring and progression .

Nutritional Applications

This compound is also recognized for its nutritional benefits and applications in food science:

- Dietary Supplementation : Dietary sphingomyelin has been linked to improved cholesterol homeostasis and lipid metabolism. It is considered beneficial for preventing chronic metabolic diseases such as obesity and diabetes. The incorporation of dietary sphingomyelin into food products, including dairy and infant formulas, is being explored for its health benefits .

- Functional Food Development : The unique properties of this compound make it a candidate for functional food additives aimed at enhancing health outcomes related to lipid metabolism and inflammatory responses .

Therapeutic Potential

The therapeutic implications of this compound extend into pharmacology:

- Drug Development : Research indicates that compounds modulating the sphingolipid pathway, including this compound derivatives, may offer new avenues for treating neurodegenerative diseases. Fingolimod (FTY720), a drug that influences sphingosine 1-phosphate (S1P) signaling pathways, has shown promise in animal models of AD by improving cognitive function .

- Biomarker Discovery : The identification of specific SM species as biomarkers could lead to targeted therapies that address the underlying metabolic dysregulation observed in conditions like AD and ALS .

Data Overview

The following table summarizes key findings related to this compound across various applications:

Case Study 1: Alzheimer's Disease

A study involving multi-omic analysis demonstrated that higher levels of this compound were associated with cognitive decline in AD patients. The research highlighted the importance of lipidomic profiling in understanding disease mechanisms and identifying therapeutic targets.

Case Study 2: Amyotrophic Lateral Sclerosis

In a cohort study on ALS patients, researchers found significant correlations between specific SM levels (including C20) and clinical progression markers. This suggests that monitoring these lipids could provide insights into disease dynamics.

Mécanisme D'action

Mechanism: : Sphingomyelin exerts its effects through its role in cell membrane structure and signaling. It serves as a precursor for the synthesis of bioactive lipids, including ceramides and sphingosine-1-phosphate .

Molecular Targets and Pathways: : Sphingomyelin interacts with cholesterol and glycosphingolipids to form lipid rafts, which are involved in cell signaling, lipid and protein sorting, and membrane trafficking. The breakdown of sphingomyelin by sphingomyelinase generates ceramides, which play a role in apoptosis and other cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds include ceramides, sphingosine, and glycosphingolipids. These compounds share structural similarities with sphingomyelin, such as having a sphingoid base and long-chain fatty acids .

Uniqueness: : What sets C20 Sphingomyelin apart is its specific fatty acid composition, which influences its role in membrane structure and function. Its unique properties make it a valuable compound for studying cell membrane dynamics and signaling .

Activité Biologique

C20 sphingomyelin (SM), a specific type of sphingolipid, has garnered attention for its biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its role in metabolic processes, neurological functions, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a long-chain fatty acid (eicosanoic acid) linked to a sphingosine backbone. It is part of the sphingolipid family, which plays crucial roles in cellular structure and signaling. Sphingomyelins are primarily found in the plasma membranes of cells and are particularly abundant in the nervous system.

1. Metabolic Syndrome and Insulin Resistance

Recent studies have indicated that specific sphingomyelin species, including C20:0, are significantly associated with metabolic syndrome parameters. In a study examining serum levels of various sphingomyelins, higher levels of C20:0 were observed in obese individuals compared to controls. The correlation between C20:0 levels and insulin resistance was notably significant, suggesting that elevated this compound may serve as a biomarker for metabolic disorders .

| Sphingomyelin Species | Correlation with Obesity | Correlation with Insulin Resistance |

|---|---|---|

| C18:0 | Positive | Positive |

| C20:0 | Positive | Positive |

| C22:0 | Positive | Positive |

| C24:0 | Positive | Positive |

2. Neurological Implications

This compound has been implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Multi-omic analyses have shown that alterations in the sphingolipid pathway, including changes in this compound levels, correlate with cognitive decline and brain atrophy . The presence of longer-chain sphingomyelins like C20 has been associated with increased amyloid-beta levels, which play a critical role in AD pathogenesis.

3. Cell Signaling and Neuroprotection

Sphingomyelins are involved in various signaling pathways, including those that regulate cell survival and apoptosis. Sphingosine-1-phosphate (S1P), a product of sphingomyelin metabolism, is known for its neuroprotective properties. Studies suggest that modulation of the SM pathway could provide therapeutic avenues for neurodegenerative conditions by enhancing S1P signaling .

Diabetes and Cognitive Function

In animal models, particularly diabetic rats, an upregulation of this compound levels was noted in the hippocampus. This increase was correlated with cognitive deficits observed in these models. The findings suggest that alterations in sphingolipid metabolism may contribute to both metabolic dysfunction and cognitive impairment .

Alzheimer's Disease Research

A comprehensive study involving post-mortem brain tissue from Alzheimer's patients revealed significant differences in the levels of various sphingomyelins, including C20. The research highlighted that higher levels of certain SM species were linked to increased amyloid plaque formation and neuroinflammation, reinforcing the idea that targeting the SM pathway could be beneficial in managing AD .

Propriétés

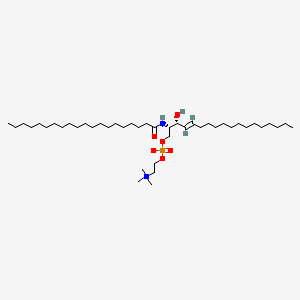

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H87N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-43(47)44-41(40-51-52(48,49)50-39-38-45(3,4)5)42(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h34,36,41-42,46H,6-33,35,37-40H2,1-5H3,(H-,44,47,48,49)/b36-34+/t41-,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADLTHQNYQJHQV-SVLGDMRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H87N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347266 | |

| Record name | C20 Sphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121999-68-6 | |

| Record name | C20 Sphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.